

# Application Notes and Protocols for 4-Ethyloctane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Ethyloctane**

Cat. No.: **B094392**

[Get Quote](#)

## Abstract

This document provides detailed experimental procedures and data relevant to the handling and analysis of **4-ethyloctane** ( $C_{10}H_{22}$ ). It is intended for researchers, chemists, and professionals in drug development and materials science. The protocols cover a representative synthesis, purification, and standard analytical techniques for identity and purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Physicochemical Properties

**4-Ethyloctane** is a branched-chain alkane, a colorless and flammable liquid at room temperature.<sup>[1]</sup> It is characterized by its low solubility in water and good solubility in nonpolar organic solvents such as alcohols, ethers, and benzene.<sup>[1][2]</sup> Its primary applications are as an organic solvent and as a reference compound in analytical chemistry.<sup>[1][3]</sup>

Table 1: Physicochemical Data for **4-Ethyloctane**

| Property                 | Value                               | Source(s)                               |
|--------------------------|-------------------------------------|---|
| <b>Molecular Formula</b> | <b>C<sub>10</sub>H<sub>22</sub></b> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight         | 142.28 g/mol                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number               | 15869-86-0                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Density                  | 0.733 g/cm <sup>3</sup>             | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point            | 163.6 °C (at 760 mmHg)              | <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point            | -87.69 °C                           | <a href="#">[2]</a> <a href="#">[3]</a> |
| Flash Point              | 36.5 °C                             | <a href="#">[2]</a> <a href="#">[3]</a> |
| Vapor Pressure           | 2.69 mmHg (at 25 °C)                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Water Solubility         | 75.36 µg/L                          | <a href="#">[2]</a>                     |
| Refractive Index         | 1.4131                              | <a href="#">[2]</a>                     |

| XLogP3 | 5.3 |[\[2\]](#)[\[4\]](#) |

## Experimental Protocols

### Protocol: Synthesis of 4-Ethyloctane via Grignard Reaction

This protocol describes a representative method for synthesizing **4-ethyloctane** using a Grignard reagent, a common and versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an alkyl magnesium halide (Grignard reagent) with a suitable alkyl halide.

#### Workflow for Grignard Synthesis of **4-Ethyloctane**

Caption: Workflow diagram for the synthesis of **4-ethyloctane**.

#### Materials:

- 1-Bromohexane

- 1-Bromobutane
- Magnesium turnings
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
- Distillation apparatus

**Procedure:**

- Grignard Reagent Preparation:
  - Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  - Add magnesium turnings to the flask.
  - Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.
  - Slowly add the 1-bromohexane solution to the magnesium turnings with stirring. The reaction should initiate spontaneously (indicated by cloudiness and gentle reflux). If not, gentle warming may be required.
  - Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the hexylmagnesium bromide reagent.
- Coupling Reaction:
  - Cool the Grignard reagent to 0 °C in an ice bath.
  - Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
  - Add the 1-bromobutane solution dropwise to the stirred Grignard reagent.

- After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup and Extraction:
  - Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH<sub>4</sub>Cl solution.
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator.
- Purification:
  - Purify the resulting crude oil by fractional distillation under atmospheric pressure.
  - Collect the fraction boiling at approximately 163-164 °C.[\[2\]](#)[\[3\]](#)

## Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like **4-ethyloctane** and confirming its molecular weight.[\[4\]](#)[\[6\]](#)

Table 2: Typical GC-MS Parameters for **4-Ethyloctane** Analysis

| Parameter              | Setting   |
|------------------------|---|
| Gas Chromatograph (GC) |   |
| Column                 | Standard non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 $\mu$ m film) |
| Injection Mode         | Split (e.g., 50:1 ratio)  |
| Injector Temperature   | 250 °C  |
| Carrier Gas            | Helium, constant flow (e.g., 1.0 mL/min)                                |
| Oven Program           | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min                         |
| Mass Spectrometer (MS) |   |
| Ionization Mode        | Electron Ionization (EI) at 70 eV                                       |
| Mass Range             | 35-250 m/z  |
| Ion Source Temperature | 230 °C  |

| Quadrupole Temperature | 150 °C |

Procedure:

- Sample Preparation: Prepare a dilute solution of the **4-ethyloctane** sample (e.g., 1  $\mu$ L in 1 mL) using a high-purity non-polar solvent like hexane or pentane.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC-MS system.
- Data Acquisition: Run the analysis using the parameters outlined in Table 2.
- Data Analysis:
  - Confirm the retention time against a known standard if available. The Kovats retention index on a standard non-polar column is approximately 952-961.[4]
  - Analyze the mass spectrum. The molecular ion ( $M^+$ ) peak should be visible at m/z 142.

- Examine the fragmentation pattern for characteristic alkane fragments (e.g., losses of methyl, ethyl, propyl, and butyl groups). Key fragments are often observed at m/z 43 and 57.[4]
- Assess purity by integrating the peak area of **4-ethyloctane** relative to any impurity peaks.

## Protocol: Structural Verification by NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.[4][7]

### Analytical Workflow for Quality Control

Caption: Quality control workflow for synthesized **4-ethyloctane**.

#### Materials:

- Purified **4-ethyloctane** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% TMS (tetramethylsilane)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

#### Procedure:

- Sample Preparation:
  - Place approximately 10-20 mg of the purified **4-ethyloctane** sample into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of CDCl<sub>3</sub> containing TMS.
  - Agitate the mixture until the sample is fully dissolved.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Acquire a standard proton spectrum. Due to the overlapping signals of the aliphatic protons, the spectrum will show complex multiplets in the region of approximately 0.8-1.4 ppm.
- The terminal methyl groups (-CH<sub>3</sub>) will appear as triplets around 0.9 ppm. The methine proton (-CH) at the branch point will be a multiplet further downfield within the aliphatic envelope.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Due to symmetry, fewer than 10 unique carbon signals are expected. The spectrum will show distinct signals for the methyl, methylene, and methine carbons in the aliphatic region (approx. 10-40 ppm).
- Data Analysis:
  - Integrate the <sup>1</sup>H NMR signals to confirm proton ratios.
  - Compare the observed chemical shifts in both <sup>1</sup>H and <sup>13</sup>C spectra with predicted values from standard software or databases to confirm the **4-ethyloctane** structure.

## Safety and Handling

**4-Ethyloctane** is a flammable liquid and should be handled with appropriate care.[1]

- Fire Hazard: Keep away from open flames, sparks, and high-temperature sources.[1] It has a flash point of 36.5 °C.[2][3]
- Inhalation/Contact: Use in a well-ventilated area.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from oxidizing agents.[1]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Ethyloctane | C10H22 | CID 85925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octane, 4-ethyl- [webbook.nist.gov]
- 6. cheminent.fi [cheminent.fi]
- 7. 4-METHYLOCTANE(2216-34-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Ethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094392#experimental-procedures-involving-4-ethyloctane\]](https://www.benchchem.com/product/b094392#experimental-procedures-involving-4-ethyloctane)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)